molecular formula C30H34N2O7 B138918 Manumycin E CAS No. 156250-43-0

Manumycin E

Cat. No.: B138918
CAS No.: 156250-43-0
M. Wt: 534.6 g/mol
InChI Key: VVOBNOKKAUOIJN-OFFYCFQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manumycin E is a member of the manumycin family of natural polyketide antibiotics, which are produced by Streptomyces bacteria . As a structural analog of Manumycin A, it is characterized by a core structure featuring sulfhydryl-reactive, α,β-unsaturated ketones, which are believed to be critical for its biological activity by potentially targeting cellular sulfhydryl homeostasis . Compounds in the manumycin family are recognized as potent inhibitors of farnesyltransferase (FTase) . This enzyme is pivotal in the post-translational modification process of RAS proteins, which are key regulators of cell growth and proliferation. By inhibiting FTase, this compound is expected to disrupt the anchoring of RAS proteins to the cell membrane, thereby interfering with oncogenic RAS signaling pathways . The primary research applications for this compound are in the field of cancer biology, where it is investigated for its antiproliferative properties. Related compounds have been shown to induce non-apoptotic cell death in cancer cells, such as triple-negative breast cancer, while sparing normal cells . Furthermore, studies on Manumycin A have demonstrated that it can suppress exosome biogenesis and secretion in castration-resistant prostate cancer cells via targeted inhibition of the Ras/Raf/ERK1/2 signaling pathway . This suggests that this compound may also hold potential for researching cell-cell communication and tumor microenvironment modulation. Some manumycin derivatives also exhibit antimicrobial activities . Manumycin A has also been identified to function as a "molecular glue," facilitating the formation of a ternary complex between the E3 ubiquitin ligase UBR7 and the oncogene TP53, thereby activating TP53's transcriptional activity and exerting anticancer effects . This mechanism highlights the potential of manumycin-family compounds as tools for targeted protein degradation and novel therapeutic discovery. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156250-43-0

Molecular Formula

C30H34N2O7

Molecular Weight

534.6 g/mol

IUPAC Name

(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide

InChI

InChI=1S/C30H34N2O7/c1-20(2)13-9-5-3-4-6-10-14-24(35)31-21-19-30(38,29-28(39-29)27(21)37)18-12-8-7-11-15-25(36)32-26-22(33)16-17-23(26)34/h3-8,10-12,14-15,18-20,28-29,33,38H,9,13,16-17H2,1-2H3,(H,31,35)(H,32,36)/b5-3+,6-4+,8-7+,14-10+,15-11+,18-12+

InChI Key

VVOBNOKKAUOIJN-OFFYCFQJSA-N

SMILES

CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

Isomeric SMILES

CC(C)CC/C=C/C=C/C=C/C(=O)NC1=CC(C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O

Canonical SMILES

CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

Synonyms

manumycin E

Origin of Product

United States

Biosynthesis and Chemoenzymatic Synthesis of Manumycin E

Producer Organisms and Isolation Strategies: Streptomyces Species and Microbial Screening

Manumycin E, along with its congeners Manumycin F and G, was first isolated from the culture broth of Streptomyces sp. strain WB-8376. nih.govjst.go.jp The broader family of manumycin-type metabolites are produced by various streptomycetes and related bacteria. mdpi.com For instance, Manumycin A is produced by Streptomyces parvulus Tü64, asukamycin (B1667649) by Streptomyces nodosus ssp. asukaensis, and colabomycin E by Streptomyces aureus SOK1/5-04. mdpi.comnih.gov More recently, Streptomyces griseoaurantiacus AD2, isolated from honey, has also been identified as a producer of manumycin A. nih.gov

The isolation of these compounds typically involves extraction from the fermentation broth or mycelium followed by chromatographic purification. nih.govnih.gov For example, Manumycin was extracted from the mycelium of Streptomyces parvulus using acetone, followed by chromatographic purification. nih.gov The isolation of Manumycins E, F, and G from Streptomyces sp. WB-8376 was achieved from the culture broth. nih.gov Microbial screening of extensive libraries of streptomycete strains has been a key strategy in the discovery of new manumycin producers and novel analogs like colabomycin E. researchgate.netnih.gov This approach often involves genetic screening to identify strains harboring biosynthetic gene clusters characteristic of manumycin-type compounds. researchgate.netnih.gov

Table 1: Producer Organisms of Manumycin-Type Antibiotics

Compound Producer Organism Source of Isolation
Manumycin A Streptomyces parvulus Tü64 Not specified
Manumycin A Streptomyces griseoaurantiacus AD2 Honey
Asukamycin Streptomyces nodosus ssp. asukaensis Not specified
Colabomycin E Streptomyces aureus SOK1/5-04 Not specified
This compound, F, G Streptomyces sp. WB-8376 Culture Broth

Biosynthetic Gene Cluster (BGC) Elucidation and Analysis

The genetic blueprint for manumycin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The BGC for colabomycin E, a close relative of this compound, was identified in Streptomyces aureus SOK1/5-04 through genetic screening. researchgate.netnih.gov This entire cluster was successfully cloned and expressed in a heterologous host, Streptomyces lividans, confirming its role in colabomycin E production. researchgate.netnih.gov

Bioinformatic analysis of manumycin-type BGCs reveals a conserved set of core genes. mdpi.com These typically include genes for the synthesis of the 3-amino-4-hydroxybenzoic acid (3,4-AHBA) starter unit, polyketide synthases (PKSs) for the assembly of the upper and lower polyketide chains, and various tailoring enzymes. researchgate.netnih.gov For example, the BGC for pacificamide, another manumycin-type metabolite from Salinispora pacifica, contains genes for 3,4-AHBA synthesis (pac26–28), type II PKS genes for the lower chain (pac21 and -22), and type III ketosynthase (KSIII) genes for the upper chain (pac4 and pac6). nih.gov The BGC for colabomycin E also contains genes homologous to those in the asukamycin BGC, which are involved in the formation of both polyketide chains. researchgate.net

Comparative analysis of different manumycin BGCs, such as those for colabomycin E, asukamycin, and pacificamide, has been instrumental in correlating gene content with the structural variations observed in the final products. mdpi.comnih.gov For instance, the BGC from Saccharothrix espanaensis DSM44229, which produces novel manumycins, lacks unique genes for upper chain modification, suggesting that the variability in this part of the molecule may arise from the use of general PKS precursors. nih.gov

Polyketide Synthase (PKS) Systems and Chain-Length Factor Regulation

The biosynthesis of the two polyketide chains of this compound is orchestrated by Polyketide Synthase (PKS) systems. Manumycin-type metabolites are assembled by a combination of type II and type III PKS enzymes. nih.gov The lower polyene chain is typically synthesized by a type II PKS system. nih.govmdpi.com

A key aspect of polyketide synthesis is the control of chain length. In the biosynthesis of colabomycin E and asukamycin, an unusual chain-length factor has been identified that governs the length of the lower carbon chain. researchgate.netnih.gov This factor directs the synthesis of a triketide in the asukamycin pathway and a tetraketide in the colabomycin E pathway. researchgate.netnih.gov This was demonstrated through the construction and expression of recombinant PKSs, which combined components from both the colabomycin E and asukamycin biosynthetic pathways. researchgate.netnih.gov The minimal type II PKS cassette consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). mdpi.com

The upper polyketide chain formation often involves type III PKS enzymes (also known as KSIII). nih.gov In the asukamycin pathway, two unique KSIII homologues, AsuC3 and AsuC4, are involved in the biosynthesis of the upper triene chain. researchgate.net These enzymes exhibit both initiation and iterative elongation activities, a rare feature for KSIIIs. researchgate.net

Enzymatic Steps and Intermediate Characterization in this compound Biosynthesis

The biosynthesis of manumycin-type antibiotics is a multi-step enzymatic process. A central precursor for the vast majority of these compounds is 3-amino-4-hydroxybenzoic acid (3,4-AHBA), which forms the core mC7N cyclic unit. nih.govacs.org The two polyketide chains are synthesized separately and then attached to this central scaffold. nih.gov

In the asukamycin pathway, it has been shown that the upper polyketide chain must be connected to the lower polyketide chain before the attachment of the C5N moiety (2-amino-3-hydroxycyclopent-2-enone). nih.gov The final step in asukamycin biosynthesis is the modification of the aromatic ring to an epoxyquinol structure. nih.gov This was confirmed by the efficient conversion of the synthesized intermediate, protoasukamycin, into asukamycin by the producing organism. nih.gov

The assembly process involves several key enzymatic reactions, including:

Amide bond formation: An arylamine N-acyltransferase is responsible for ligating the upper polyketide chain to the amino group of the 3,4-AHBA core. nih.gov

Oxidation: Oxidoreductases are involved in the formation of the characteristic 5,6-epoxy-4-hydroxycyclohex-2-en-1-one moiety. nih.gov

While the general biosynthetic scheme is understood, the precise sequence of events and the characterization of all intermediates for this compound specifically are not fully elucidated in the provided search results. However, the study of related compounds like asukamycin and colabomycin E provides a strong framework for understanding its formation.

Genetic Manipulations for Biosynthesis Activation and Enhancement

The production of manumycin-type compounds can be silent or at very low levels under standard laboratory conditions. nih.govmdpi.com Genetic manipulation techniques have been successfully employed to activate these cryptic BGCs and enhance the production of these valuable metabolites. mdpi.comresearchgate.net

Several strategies have proven effective:

Heterologous expression: A common approach is to clone the entire BGC and express it in a well-characterized host strain, such as Streptomyces lividans. researchgate.netnih.govresearchgate.net This can lead to the production of the target compound, as was the case for colabomycin E. researchgate.netnih.gov

Overexpression of regulatory genes: BGCs often contain pathway-specific regulatory genes. Overexpressing these genes, particularly positive regulators, can switch on or boost the expression of the entire biosynthetic pathway. mdpi.comresearchgate.net For instance, in the Saccharothrix espanaensis BGC, overexpression of the putative regulatory gene espR1 supported production in a heterologous host. mdpi.com

Overexpression of bottleneck enzymes: Identifying and overexpressing genes that code for enzymes catalyzing rate-limiting steps can significantly improve yields. The overexpression of the cyclizing aminolevulinate synthase gene (asuD2 from the asukamycin pathway) has been shown to promote the production of C5N-containing metabolites. nih.gov

These genetic manipulations have not only enabled the production of known manumycins but have also led to the discovery of novel derivatives with altered structures, providing new compounds for biological evaluation. nih.govresearchgate.net

Molecular Pharmacology and Cellular Mechanisms of Manumycin E Action

Enzyme Inhibition Profiles

Manumycin E, a member of the manumycin family of antibiotics, exhibits a diverse range of biological activities primarily through the inhibition of several key enzymes. This section details the specific enzyme inhibition profiles of this compound and its analogs, elucidating the molecular mechanisms that underpin its pharmacological effects.

Farnesyltransferase (FTase) Inhibition and Ras Signaling Modulation

This compound and its analogs are recognized as potent inhibitors of farnesyltransferase (FTase). researchgate.net This enzyme is crucial for the post-translational modification of Ras proteins, a process known as farnesylation. researchgate.nettandfonline.com Farnesylation involves the attachment of a farnesyl pyrophosphate group to the C-terminal cysteine residue of the Ras protein, which is essential for its localization to the plasma membrane and subsequent activation of downstream signaling pathways. tandfonline.comspandidos-publications.com

By inhibiting FTase, manumycins prevent the farnesylation of Ras proteins, thereby blocking their ability to mediate cellular processes such as proliferation and differentiation. researchgate.netahajournals.org Manumycin A, a closely related analog, has been shown to competitively inhibit the binding of farnesyl pyrophosphate to FTase. mdpi.com This inhibition of Ras processing and signaling has been associated with the induction of apoptosis in cancer cells. researchgate.net For instance, manumycin has been observed to dose-dependently decrease the farnesylation of p21ras in human colon tumor cells. researchgate.net The inhibition of FTase by manumycins highlights their potential as modulators of Ras-dependent signaling cascades. ahajournals.org

Table 1: Manumycin Analogs and their Effect on Farnesyltransferase

Compound Effect on FTase Consequence on Ras Signaling
Manumycin A Competitive inhibitor, blocks farnesyl pyrophosphate binding researchgate.netmdpi.com Reduces p21ras farnesylation, inhibits Ras-dependent pathways researchgate.net
This compound Potent inhibitor jst.go.jp Modulates Ras-dependent signaling cascades

IκB Kinase β (IKKβ) Inhibition and Inflammatory Pathway Regulation

Manumycin compounds have been reported to exert anti-inflammatory effects through the inhibition of IκB kinase β (IKKβ). mdpi.com IKKβ is a critical kinase in the canonical NF-κB signaling pathway, which plays a central role in inflammation. ijbs.comnih.gov Activation of IKKβ leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. frontiersin.org This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. frontiersin.org

Manumycin A has been shown to inhibit IKKβ, which in turn suppresses the activation of the NF-κB pathway. frontiersin.orgnih.gov This inhibition is thought to be mediated by the central part of the manumycin molecule, which may cause covalent homodimerization of IKKβ. nih.gov The suppression of the NF-κB pathway by manumycins leads to a reduction in the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. nih.gov

Caspase-1 Inhibition and Inflammasome Modulation

Manumycins have been identified as inhibitors of caspase-1, an enzyme that plays a key role in the inflammatory process. mdpi.com Caspase-1 is responsible for the cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active, secreted forms. frontiersin.orgnih.gov This process is a central event in the activation of the inflammasome, a multiprotein complex that responds to cellular danger signals. nih.govmdpi.com

Neutral Sphingomyelinase Inhibition

This compound and its analogs are irreversible inhibitors of neutral sphingomyelinase (N-SMase). adipogen.com N-SMase is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to produce ceramide, a bioactive lipid involved in various cellular processes, including stress responses and apoptosis. plos.org Increased N-SMase activity and subsequent ceramide production have been linked to neuronal cell death in inflammatory conditions. plos.org

Manumycin A has been shown to inhibit N-SMase activity, which can prevent the accumulation of ceramide. plos.orgoup.com This inhibition has been demonstrated to be protective in various contexts, including preventing hypoxia-induced pulmonary vasoconstriction. oup.com The irreversible nature of this inhibition suggests a covalent interaction with the enzyme. adipogen.com

Thioredoxin Reductase 1 (TrxR-1) Inhibition

Recent studies have revealed that manumycin A is a potent and irreversible inhibitor of mammalian thioredoxin reductase 1 (TrxR-1). acs.orgnih.gov TrxR-1 is a key enzyme in the cellular antioxidant system, responsible for maintaining the reduced state of thioredoxin. nih.gov

The inhibition of TrxR-1 by manumycin A is time-dependent and occurs through a covalent interaction, specifically forming a Michael adduct with the selenocysteine (B57510) residue in the C-terminal redox center of the enzyme. acs.orgnih.gov This inhibition converts TrxR-1 into an enzyme that generates reactive oxygen species (ROS), a phenomenon termed SecTRAP (selenocysteine-targeted reactive agent prodrug). acs.orgnih.gov The IC50 value for TrxR-1 inhibition by Manumycin A is 272 nM with preincubation. acs.orgnih.govnih.gov

Table 2: IC50 Values of Manumycin A for TrxR-1 Inhibition

Condition IC50 (nM) Reference
With preincubation 272 acs.orgnih.govnih.gov
Without preincubation 1586 acs.orgnih.govnih.gov

Acetylcholinesterase (AChE) Inhibition

Manumycin compounds have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (B1216132). tandfonline.comtandfonline.com Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. tandfonline.comtandfonline.com

Studies have shown that Manumycin A, B, and C exhibit inhibitory activity against AChE in a dose-dependent manner. tandfonline.com Kinetic analysis revealed that Manumycin A acts as a reversible, noncompetitive inhibitor of AChE with a Ki value of 7.2 μM. tandfonline.comtandfonline.com Notably, manumycins show greater selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme. tandfonline.comtandfonline.com The cyclohexenone epoxide moiety of the manumycin structure is thought to be crucial for its AChE inhibitory activity. tandfonline.comtandfonline.com

Table 3: IC50 Values of Manumycin Analogs for Acetylcholinesterase Inhibition

Compound IC50 (μM) Reference
Manumycin A (N98-1272 C) 12.5 tandfonline.comtandfonline.com
Manumycin B (N98-1272 B) 11.5 tandfonline.com
Manumycin C (N98-1272 A) 15.0 tandfonline.comtandfonline.com

Induction of Reactive Oxygen Species (ROS) and Cellular Stress Responses

This compound and its analogs are known to induce the production of reactive oxygen species (ROS) within cells, leading to significant cellular stress. nih.govebi.ac.uknih.govresearchgate.nettandfonline.com This elevation in intracellular ROS is a key component of its mechanism of action and has been observed in various cancer cell lines. nih.govnih.govresearchgate.net The generation of ROS, including superoxide (B77818) anions and nitric oxide, creates an oxidative cellular environment. tandfonline.comnih.gov

This increase in oxidative stress can trigger a cascade of cellular responses. tandfonline.com For instance, the accumulation of ROS has been linked to DNA damage. nih.gov The cellular response to this damage and oxidative stress often involves the activation of specific signaling pathways. tandfonline.com Studies have shown that the apoptosis (programmed cell death) induced by manumycin compounds is correlated with the increase in ROS levels. tandfonline.com In fact, quenching ROS with antioxidants like N-acetyl-L-cysteine can prevent some of the downstream effects of manumycin treatment, such as the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. tandfonline.comtandfonline.com Furthermore, the induction of ROS can lead to the dephosphorylation of key signaling proteins like MEK and AKT, contributing to the pro-apoptotic effects of the compound. nih.gov

Cellular EffectAssociated Molecular Events
Increased ROS ProductionGeneration of superoxide anions and nitric oxide tandfonline.comnih.gov
Oxidative StressDepletion of intracellular glutathione (B108866) (GSH) tandfonline.comtandfonline.com
DNA DamageA consequence of elevated ROS levels nih.gov
Apoptosis InductionMediated by ROS-dependent pathways tandfonline.com

Modulation of Transcription Factors and Gene Expression

This compound exerts a significant influence on cellular function by modulating the activity of various transcription factors and consequently altering gene expression profiles. nih.govmdpi.com A primary target of the molecular glue interaction facilitated by this compound is the tumor suppressor protein p53. nih.govnih.govresearchgate.netbiorxiv.org By promoting the interaction between UBR7 and TP53, this compound leads to the transcriptional activation of p53. nih.govnih.govresearchgate.netbiorxiv.org This activation results in the upregulation of p53 target genes, which play crucial roles in cell cycle arrest, apoptosis, and DNA repair.

Beyond p53, manumycin compounds have been shown to influence other critical transcription factors, including NF-κB and Sp1. nih.govmdpi.com The modulation of these factors contributes to the pleiotropic effects of this compound. For example, inhibition of the Ras signaling pathway by manumycin can lead to the transcriptional downregulation of other genes. nih.govnih.gov In the context of C. elegans, Manumycin A has been observed to cause a significant dose-dependent upregulation of the gene encoding cell-death protein 4 (ced-4), an analog of the human apoptotic protease activating factor-1 (APAF-1). nih.gov This highlights a conserved pathway of apoptosis induction through the modulation of key gene expression. nih.gov

Transcription FactorEffect of this compoundDownstream Gene Expression Changes
TP53 (p53) Transcriptional activation nih.govnih.govresearchgate.netbiorxiv.orgUpregulation of p53 target genes
NF-κB Influenced by Manumycin A nih.govmdpi.comAltered expression of inflammatory and survival genes
Sp1 Influenced by Manumycin A nih.govmdpi.comChanges in expression of genes involved in cell growth and differentiation
HSF1 Genetic ablation sensitizes cells to Manumycin A ebi.ac.uknih.govmdpi.comnih.govAltered expression of heat shock proteins

Impact on Exosome Biogenesis and Secretion Pathways

Manumycin A, a closely related compound to this compound, has been identified as an inhibitor of exosome biogenesis and secretion. nih.govmdpi.comnih.govnih.govadipogen.commedchemexpress.com Exosomes are small extracellular vesicles that play a crucial role in intercellular communication by transferring proteins, lipids, and RNA between cells. adipogen.com

The inhibitory effect of Manumycin A on exosome pathways is primarily mediated through its impact on the Ras/Raf/ERK1/2 signaling pathway. nih.govnih.govadipogen.commedchemexpress.com By inhibiting farnesyltransferase, an enzyme required for the proper function of Ras proteins, Manumycin A suppresses this signaling cascade. adipogen.com This suppression, in turn, leads to a reduction in the expression of components of the endosomal sorting complex required for transport (ESCRT) machinery, such as ALIX and Rab27a, which are essential for exosome formation and release. nih.gov Specifically, the inhibition of the Ras pathway by Manumycin A results in the transcriptional downregulation of the splicing factor hnRNP H1. nih.govnih.gov A decrease in hnRNP H1 levels subsequently suppresses the expression of ALIX and Rab27a, thereby inhibiting exosome biogenesis and secretion. nih.gov

Pathway ComponentRole in Exosome BiogenesisEffect of Manumycin A
Ras/Raf/ERK1/2 Signaling Regulates exosome generation nih.govnih.govadipogen.comInhibition nih.govnih.govadipogen.commedchemexpress.com
hnRNP H1 Regulates expression of exosome machinery nih.govnih.govTranscriptional downregulation nih.govnih.gov
ESCRT Machinery (e.g., ALIX) Essential for multivesicular body formation nih.govAttenuation nih.gov
Rab27a Involved in vesicle trafficking and secretion nih.govAttenuation nih.gov

Effects on Heat Shock Protein A (HSPA) Family Expression and Activity

Manumycin A induces a cellular stress response that involves the modulation of the Heat Shock Protein A (HSPA), also known as the HSP70 family. ebi.ac.uknih.govmdpi.comnih.gov Heat shock proteins are molecular chaperones that play a critical role in protein folding, stability, and degradation, and they are often upregulated in response to cellular stress to protect cells from damage. nih.gov

Treatment with Manumycin A has been shown to cause cell type-specific changes in the levels of HSPA proteins. nih.govmdpi.comnih.gov These changes often include the simultaneous upregulation of stress-inducible HSPA paralogs, such as HSPA1 and HSPA6, and the downregulation of non-stress-inducible paralogs like HSPA2. nih.govmdpi.comnih.gov The induction of HSPA expression is largely controlled by the transcription factor Heat Shock Factor 1 (HSF1). ebi.ac.uknih.govmdpi.comnih.gov Manumycin A treatment can lead to the phosphorylation of HSF1, a key step in its activation. mdpi.com Interestingly, while Manumycin A induces this heat shock response, inhibiting this adaptive mechanism can actually enhance the compound's anticancer effects. ebi.ac.uknih.govmdpi.comnih.gov For example, the use of pan-HSPA inhibitors or the genetic knockout of HSF1 has been shown to sensitize cancer cells to Manumycin A treatment. nih.govmdpi.comnih.gov

HSPA Family MemberTypical FunctionResponse to Manumycin A
HSPA1 (HSP72) Stress-inducible chaperone nih.govUpregulation nih.govmdpi.comnih.gov
HSPA6 (HSP70B') Strictly stress-inducible chaperone nih.govUpregulation nih.govmdpi.comnih.gov
HSPA2 Not typically stress-inducible nih.govDownregulation nih.govmdpi.comnih.gov
HSF1 Master transcriptional activator of HSPs ebi.ac.uknih.govmdpi.comnih.govPhosphorylation and activation mdpi.com

Structure Activity Relationship Sar Studies of Manumycin E and Analogues

Elucidation of Structural Elements Critical for Biological Activities

The fundamental architecture of manumycin-type antibiotics is built upon several key structural components whose integrity is crucial for their biological function. These compounds are typically composed of a central mC7N cyclic unit derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA), which forms a quinone core. nih.govmdpi.com Attached to this central ring are two distinct polyketide side chains.

In the majority of these compounds, the structure is further elaborated by a C5N unit, chemically identified as 2-amino-3-hydroxycyclopent-2-enone, which is attached to the lower polyketide chain. nih.govjst.go.jpnih.gov Chemical degradation studies of Manumycin A, a closely related analogue, yielded this C5N unit, highlighting it as a core structural fragment. jst.go.jpnih.gov The presence of the epoxyquinoid moieties is considered important for some of the observed biological activities. researchgate.net For instance, in studies on trypanosomes, the quinone core structure was identified as a highly significant element for the compound's toxicity, suggesting it may interfere with mitochondrial functions. fieldlab.org The general structure of manumycins consists of this central epoxyquinone group with the upper and lower carbon chains linked in a meta configuration. researchgate.net

Role of Polyketide Chains (Upper and Lower) in Bioactivity Modulation

The structural diversity and, consequently, the varied biological activities of the manumycin family are primarily dictated by the nature of the upper and lower polyketide chains. nih.govresearchgate.net

The upper polyketide chain is considered the principal determinant of the specific enzyme-inhibitory characteristics of manumycins, which in turn influences whether a compound exhibits more potent cancerostatic or anti-inflammatory effects. nih.govebi.ac.uk Structural variations in this chain are achieved through diverse initiation units during biosynthesis. ebi.ac.uk For example, the pro-apoptotic (cancerostatic) features of Manumycin A are largely attributed to its upper polyketide chain, which competitively inhibits farnesyl-pyrophosphate (farnesyl-PP) binding to farnesyl transferase. nih.gov Modifying the structure of this upper chain can lead to a significant reduction in these pro-apoptotic effects, potentially enhancing other properties like anti-inflammatory activity. nih.gov The initiation of this chain can be linear or branched, further contributing to the functional diversity of the resulting analogues. ebi.ac.uk

The lower polyketide chain also plays a role in modulating bioactivity, though it is generally considered secondary to the upper chain. The length of this chain can vary between different analogues. For instance, studies comparing the biosynthesis of asukamycin (B1667649) and colabomycin E revealed that the length of the lower carbon chain is controlled by a specific chain-length factor. researchgate.netnih.gov This results in a triketide lower chain in asukamycin and a longer tetraketide chain in colabomycin E. researchgate.netnih.gov This variation contributes to the distinct biological profiles of these compounds, with colabomycin E showing significant potential as an anti-inflammatory agent by inhibiting IL-1β release. researchgate.netnih.gov

CompoundUpper Polyketide Chain FeatureLower Polyketide Chain FeaturePrimary Biological Activity Noted
Manumycin ABranched, diene chainTriene chain with C5N unitPotent pro-apoptotic (cancerostatic), farnesyl transferase inhibitor. nih.govresearchgate.netnih.gov
AsukamycinInitiated by cyclohexanecarboxylic acid (CHC)Triketide chainAntimicrobial, potential antitumor agent. ebi.ac.uk
Colabomycin EBranched chainTetraketide chainAnti-inflammatory (inhibits IL-1β release). researchgate.netnih.gov
AlisamycinSimilar to Manumycin AContains structural variations from Manumycin AActive against Gram-positive bacteria and fungi, weak antitumor activity. doi.org

Influence of Stereochemistry on Biological Function

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that governs the interaction of manumycin-family compounds with their biological targets. The defined spatial orientation of the various functional groups is essential for achieving optimal binding and subsequent biological effects.

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches to Manumycin E Core Structures and Analogues

The total synthesis of manumycin-type antibiotics presents a considerable challenge due to the densely functionalized and stereochemically rich epoxyquinol core, coupled with the sensitive polyene side chains. Research in this area has led to the successful synthesis of several members of the manumycin family, providing a foundation for accessing this compound and its analogues.

A significant achievement in this field was the first total synthesis of (+)-Manumycin A. capes.gov.br This synthesis established the syn-hydroxy epoxide arrangement and corrected the initial stereochemical assignment of the natural product. capes.gov.br The synthetic route hinged on an asymmetric epoxidation using Wynberg's chiral phase transfer methodology to construct the key epoxyquinol nucleus. capes.gov.br The lower polyene side chain was incorporated using a Stille reaction, demonstrating the utility of this cross-coupling method for these complex systems. capes.gov.br

Further advancements have focused on developing convergent and flexible strategies applicable to various family members. For instance, a highly convergent synthesis of (±)-nisamycin was developed, featuring a three-step sequence to the epoxyquinol core which then serves as a scaffold for the attachment of the polyene side chains. acs.org The construction of the eastern polyene side chain in this synthesis was accomplished through a novel organozirconocene-mediated approach. acs.org The first total synthesis of alisamycin, another member of the manumycin family, has also been reported. jst.go.jp

The synthesis of the central m-C7N epoxyquinone core unit, a common feature of manumycin antibiotics, has been a focal point of synthetic efforts. An asymmetric approach to this core was developed based on the enantioselective chiral phase transfer epoxidation of a substituted cyclohexenone. researchgate.net This chiral epoxide was then utilized in the first syntheses of (+)-MT35214 and a formal total synthesis of (–)-alisamycin. researchgate.net Another strategy involves the use of aziridines for the stereocontrolled synthesis of the epoxyquinol core, leading to the synthesis of (−)-LL-C10037α, (+)-MT35214, and (+)-4-epi-MT35214. researchgate.net In this method, stereoselective epoxidation and subsequent opening of the aziridine (B145994) ring with hydrazoic acid provides a key 2-azidocyclohexenone intermediate. researchgate.net

The synthesis of U-62162, a manumycin family member with a syn-hydroxy epoxide nucleus, was achieved using organometallic addition to a monoprotected quinone epoxide. unsw.edu.au This represented the first successful application of this strategy for the preparation of a manumycin antibiotic. unsw.edu.au

These total synthesis approaches, while complex, provide a powerful platform for producing manumycin core structures and a wide range of analogues with modified side chains, which are crucial for probing the molecular basis of their biological activity. scripps.edu

Chemoenzymatic Strategies for this compound Analog Generation

Chemoenzymatic synthesis, which combines the advantages of chemical synthesis and enzymatic catalysis, offers a powerful strategy for the generation of complex natural product analogues. While specific chemoenzymatic routes to this compound analogues are not extensively documented, methodologies applied to related structures suggest potential avenues for exploration.

A key opportunity for chemoenzymatic modification lies in the selective acylation or deacylation of hydroxyl groups within the manumycin core or its precursors. Lipases are particularly well-suited for such transformations due to their frequent high regioselectivity and stereoselectivity in non-aqueous media. pan.pl For instance, lipase-catalyzed acylation has been successfully employed for the regioselective modification of various polyhydroxylated compounds, including sugars like mannose and D-mannitol. researchgate.netresearchgate.net The lipase (B570770) B from Candida antarctica (often immobilized as Novozym® 435) has been shown to effectively catalyze the esterification and transesterification of mannose with fatty acids in ionic liquids, highlighting the potential for introducing novel side chains. researchgate.net Similar strategies could be envisioned for the selective acylation of hydroxyl groups on the manumycin core, allowing for the introduction of diverse functionalities.

The development of chemoenzymatic approaches for the synthesis of glycopeptide antibiotic analogues also provides a relevant conceptual framework. uq.edu.au These methods often involve the chemical synthesis of a modified precursor peptide, followed by enzymatic cyclization to form the complex macrocyclic structure. uq.edu.au A similar strategy could be applied to manumycins, where a chemically synthesized, modified precursor could be subjected to key bond-forming reactions catalyzed by enzymes from the manumycin biosynthetic pathway.

Furthermore, the chemoenzymatic synthesis of various natural product derivatives, such as mangiferin, demonstrates the utility of combining chemical steps (e.g., to create derivatives) with enzymatic assays to evaluate their properties. frontiersin.org In the context of this compound, a chemically synthesized core structure could be subjected to enzymatic modifications, such as glycosylation or hydroxylation, using isolated enzymes or engineered microorganisms to generate novel analogues. nih.gov The development of one-pot multienzyme (OPME) systems for the synthesis of complex carbohydrates, including sialic acid derivatives, showcases the power of using multiple enzymes in a single reaction vessel to build complex molecules from simpler, sometimes chemically modified, precursors. ucsd.edu This approach could potentially be adapted to the synthesis of manumycin analogues by assembling a bespoke enzymatic cascade.

Precursor-Directed Biosynthesis and Genetic Engineering for Novel Derivatives

Precursor-directed biosynthesis and genetic engineering of the producing microorganisms, typically from the genus Streptomyces, represent highly effective strategies for generating novel manumycin analogues. oup.comrsc.org These approaches leverage the inherent biosynthetic machinery of the organism, redirecting it to produce new compounds by providing alternative starter units or by modifying the biosynthetic genes.

In precursor-directed biosynthesis, synthetic analogues of natural biosynthetic intermediates are fed to the culture of the producing strain. rsc.org These "unnatural" precursors can be incorporated by the biosynthetic enzymes to yield novel derivatives. For example, feeding isomeric aminobenzoic acids to Streptomyces parvulus, a manumycin producer, resulted in the production of new manumycin-like metabolites. rsc.org Specifically, the addition of 3-aminobenzoic acid led to the synthesis of a new analogue, 64-mABA, while suppressing the production of the parent manumycin. johnwoodgroup.com Similarly, feeding artificial aromatic starter molecules to S. parvulus generated three classes of unusual manumycin analogues. rsc.org

Genetic engineering of the manumycin biosynthetic gene cluster (BGC) offers a more targeted approach to generating novel derivatives. nih.gov The structural diversity of manumycins primarily arises from variations in the "upper" polyketide chain. nih.govyork.ac.uk By manipulating the genes responsible for the synthesis of this chain, new analogues can be created. For instance, in the asukamycin (B1667649) producer Streptomyces nodosus ssp. asukaensis, inactivation of the gene involved in the biosynthesis of cyclohexanecarboxylic acid (CHC), the starter unit for the upper chain of asukamycin, eliminated asukamycin production and increased the formation of other manumycins. oup.comnih.gov Feeding norleucine to this mutant strain resulted in the precursor-directed biosynthesis of a new analogue, asukamycin I, which has a linear upper chain. oup.comnih.gov

Furthermore, cryptic BGCs for manumycin-type compounds have been identified in various Streptomyces species. Activation of these silent gene clusters through genetic manipulation can lead to the production of entirely new derivatives. mdpi.comnih.gov Techniques to achieve this include the heterologous expression of the BGC in a suitable host strain and the overexpression of pathway-specific regulatory genes. mdpi.comnih.gov For example, a cryptic manumycin-type BGC from Saccharothrix espanaensis was activated, leading to the production of multiple novel manumycin compounds with shorter, saturated upper chains. nih.govmdpi.comnih.gov

These powerful techniques, often used in combination, provide a versatile platform for the rational design and biosynthesis of novel manumycin derivatives with potentially improved or altered biological activities. oup.comnih.govcolab.ws

StrainGenetic Modification/Precursor FedResulting Manumycin Analogue(s)Reference
Streptomyces parvulus3-Aminobenzoic acid64-mABA rsc.orgjohnwoodgroup.com
Streptomyces parvulus4-Aminobenzoic acid64-pABA (lacking C13 side chain) johnwoodgroup.com
Streptomyces nodosus ssp. asukaensisInactivation of CHC biosynthesis geneIncreased production of other manumycins oup.comnih.gov
S. nodosus ssp. asukaensis (CHC mutant)NorleucineAsukamycin I oup.comnih.gov
Saccharothrix espanaensisActivation of cryptic BGCNovel manumycins with short, saturated upper chains mdpi.comnih.gov

Diastereoselective Spiroannulation in Manumycin Core Skeleton Synthesis

A critical step in many synthetic approaches to the manumycin core is the construction of the characteristic spirocyclic system. Diastereoselective spiroannulation of phenolic precursors has emerged as a key strategy for establishing the stereochemistry of the spiro-carbon. mdpi.comccsenet.org

The oxidative spiroannulation of 4-substituted phenols can be achieved using various hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), or with lead tetraacetate. mdpi.comgoogle.com The diastereoselectivity of this reaction is influenced by the substitution pattern of the phenolic precursor. Studies have shown that the presence of an electron-donating group (EDG), such as a methoxy (B1213986) or amide group, ortho to the phenolic hydroxyl can enhance the diastereoselectivity of the spiroannulation. ccsenet.org This effect is thought to arise from the stabilization of a phenoxenium ion intermediate. ccsenet.org In contrast, when the EDG is located meta to the hydroxyl group, the reaction proceeds with little to no diastereoselectivity. researchgate.net

Significant progress has been made in the asymmetric synthesis of spirolactones that can serve as precursors to the manumycin m-C7N core. mdpi.comnih.gov In one approach, L-3-nitrotyrosine was used as a chiral starting material. mdpi.comnih.gov The key oxidative spiroannulation step, performed on optically active phenolic derivatives using PIFA, yielded new spirolactones as a mixture of diastereomers. mdpi.comnih.gov Although the diastereomeric ratio was modest (typically around 3:1), the major diastereomer could be isolated in an optically pure form. mdpi.comnih.gov

The choice of the substituent on the chiral side chain of the phenolic precursor can influence the diastereoselectivity of the spiroannulation. For example, the synthesis of (+/-)-2-tert-Butyl-6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one from simple phenols was achieved with moderate diastereoselectivity (4:1 ratio). researchgate.net However, investigations into the effect of the steric bulk of an ortho-alkoxy substituent on the diastereoselectivity revealed that steric factors have a minimal impact, suggesting that stereoelectronic effects are the dominant controlling factor. ccsenet.org

These studies on diastereoselective spiroannulation have provided valuable insights into the construction of the manumycin core and have paved the way for the asymmetric synthesis of these complex natural products and their analogues. mdpi.comresearchgate.netdntb.gov.ua

Phenolic Precursor Starting MaterialOxidizing AgentDiastereomeric Ratio (dr)Resulting Spiro-compoundReference
Optically active phenol (B47542) 11a (from L-3-nitrotyrosine)PIFA3:1Spirolactone 5a mdpi.comnih.gov
Optically active phenol 11b (from L-3-nitrotyrosine)PIFA3:1Spirolactone 5b mdpi.comnih.gov
Simple phenol with ortho-methoxy groupLead tetraacetate4:1(+/-)-2-tert-Butyl-6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one researchgate.net
Phenol with meta-methoxy groupLead tetraacetate1:1Spiroether 5 researchgate.net

Preclinical Investigations in Cellular and Acelullar Systems

Antineoplastic Activities in In Vitro Cancer Models

Manumycin E and its closely related analogue, Manumycin A, have demonstrated significant antineoplastic activity across a variety of human cancer cell lines in laboratory settings. jst.go.jpresearchgate.net These compounds have been shown to be effective against cancers that are notoriously aggressive and resistant to therapy. nih.gov

The cytotoxic effects of manumycin have been observed in several cancer models. For instance, in human colorectal carcinoma cells (SW480 and Caco-2), manumycin inhibited proliferation in a dose- and time-dependent manner. nih.gov Specifically, the half-maximal inhibitory concentrations (IC50) after 24 hours of treatment were 45.05 µM for SW480 cells and 43.88 µM for Caco-2 cells. nih.gov

Similarly, studies on triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231, HCC1937, and BT-20, have shown that manumycin inhibits cell viability. researchgate.net It has also been evaluated in prostate cancer cell lines (LNCaP and 22Rv1), where it significantly decreased cell viability in a dose-dependent fashion. scielo.br Further research has documented its activity in anaplastic thyroid cancer, fibrosarcoma, pancreatic cancer, and glioma models. nih.govmedchemexpress.com The combination of manumycin with other chemotherapeutic agents, such as paclitaxel, has been shown to enhance the antineoplastic effect in anaplastic thyroid cancer cells. nih.gov

Table 1: In Vitro Antineoplastic Activity of Manumycin
Cancer ModelCell Line(s)Observed EffectIC50 Value (24h)
Colorectal CancerSW480Inhibition of proliferation45.05 µM nih.gov
Colorectal CancerCaco-2Inhibition of proliferation43.88 µM nih.gov
Triple-Negative Breast CancerMDA-MB-231, HCC1937, BT-20Inhibition of cell viabilityData not specified researchgate.net
Prostate CancerLNCaP, 22Rv1Decreased cell viabilityData not specified scielo.br
Anaplastic Thyroid CancerNot specifiedEnhanced antineoplastic activity with paclitaxelData not specified nih.gov

Immunomodulatory Effects in Cellular Assays

Manumycin compounds have demonstrated notable immunomodulatory properties in various cellular assays. These effects are characterized by the ability to alter the production and release of key signaling molecules involved in the immune response.

In studies using the human monocyte/macrophage cell line THP-1, manumycin A was found to downregulate the release of pro-inflammatory cytokines when the cells were stimulated with tumor necrosis factor-alpha (TNF-α). researchgate.net Specifically, it inhibited the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). researchgate.netmdpi.com Further investigation revealed that manumycin A inhibited the release of IL-1β and IL-18 from THP-1 cells. acs.org

The immunomodulatory effects also extend to the transcriptional level. In TNF-α stimulated THP-1 cells, manumycin A was shown to downregulate the mRNA expression of several pro-inflammatory genes, including IL6, TLR8, IL1B, and IL10. innovareacademics.in Conversely, genes such as HMOX1, which encodes for heme oxygenase-1 with anti-inflammatory properties, were upregulated in response to manumycin. acs.org These findings suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and gene expression in immune cells. medchemexpress.commdpi.com

Table 2: Immunomodulatory Effects of Manumycin in THP-1 Cells
StimulantObserved EffectSpecific Cytokines/Genes Affected
TNF-αInhibition of pro-inflammatory cytokine releaseIL-1β, IL-6, IL-8, IL-18 researchgate.netmdpi.comacs.org
TNF-αDownregulation of pro-inflammatory gene mRNAIL6, TLR8, IL1B, IL10 innovareacademics.in
Not specifiedUpregulation of anti-inflammatory gene mRNAHMOX1 acs.org

Antimicrobial Efficacy in In Vitro Models (Bacterial and Fungal)

The manumycin class of compounds was originally identified for its antibiotic properties. Manumycins E, F, and G have been shown to be active against Gram-positive bacteria. nih.gov Manumycin has also exhibited biological activity against fungi. jst.go.jp

In vitro studies have explored the antifungal activity of manumycin A against clinical isolates of Aspergillus and Candida. Disk diffusion assays confirmed its activity against these fungal genera. nih.gov Broth microdilution assays determined the minimal inhibitory concentration (MIC) ranges for manumycin A to be 200 to 400 µM against Aspergillus species and 13 to >25 µM against Candida species. nih.gov Another manumycin-type antibiotic, SW-B, demonstrated strong antifungal activity against plant-pathogenic fungi such as Phytophthora capsici, Magnaporthe grisea, Cladosporium cucumerinum, and Alternaria mali, although it lacked activity against yeast and bacteria in that particular study. acs.org

Table 3: In Vitro Antimicrobial Activity of Manumycin A
Microorganism TypeGenusObserved EffectMIC Range (µM)
FungusAspergillusGrowth inhibition200 - 400 nih.gov
FungusCandidaGrowth inhibition13 - >25 nih.gov
BacteriaGram-positive bacteriaGrowth inhibitionData not specified nih.gov

Inhibition of Specific Cellular Processes in In Vitro Systems

The biological effects of this compound are rooted in its ability to interfere with fundamental cellular processes, primarily cell proliferation and the induction of programmed cell death (apoptosis).

Cell Proliferation Inhibition

A primary mechanism of manumycin's antineoplastic activity is the inhibition of cell proliferation. nih.gov This has been consistently observed across various cancer cell lines. In colorectal cancer cells (SW480 and Caco-2), manumycin was found to inhibit proliferation in a manner dependent on both the concentration of the compound and the duration of exposure. nih.gov Similarly, it has been reported to suppress the proliferation of tumor cells with wild-type K-ras genes. openveterinaryjournal.com The antiproliferative effect is often associated with the compound's ability to induce cell cycle arrest, with some studies reporting an accumulation of cells in the S phase of the cell cycle. openveterinaryjournal.com

Apoptosis Induction Pathways

Manumycin is a potent inducer of apoptosis in cancer cells. nih.govmdpi.com Studies in colorectal and prostate cancer cell lines have shown that manumycin induces apoptosis in a time- and dose-dependent manner. nih.govscielo.br The underlying mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. scielo.br

Key molecular events in manumycin-induced apoptosis include the activation of caspase-9, an initiator caspase in the intrinsic pathway. nih.govscielo.br This activation leads to the subsequent activation of executioner caspases like caspase-3. scielo.br The process is also regulated by the Bcl-2 family of proteins; manumycin has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. scielo.br Furthermore, the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is observed following manumycin treatment. nih.gov In some cell systems, the apoptotic effect of manumycin is linked to the production of reactive oxygen species (ROS). nih.gov

Mechanisms of Selectivity in In Vitro Cellular Models

A crucial aspect of any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Manumycin has demonstrated a degree of selectivity in in vitro models.

One study on triple-negative breast cancer showed that while manumycin significantly reduced the viability of three different TNBC cell lines, it had a negligible effect on normal human mammary epithelial cells. nih.gov This suggests a selective toxicity toward malignant cells. The proposed mechanism for this selectivity relates to the management of cellular stress. Manumycin treatment was found to induce markers of endoplasmic reticulum (ER) stress to a much weaker extent in normal cells compared to breast cancer cells. nih.gov This implies that cancer cells may have a compromised ability to cope with the protein misfolding and aggregation induced by manumycin, leading to cell death, whereas normal cells can manage this stress more effectively. nih.gov This differential response could be a key factor in the selective anticancer action of the compound.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of Manumycin E and its analogues. acs.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) experiments are employed to piece together the complex architecture of these polyketides. acs.org

Proton NMR (¹H NMR) spectra provide critical information on the chemical environment of hydrogen atoms, including their multiplicity and coupling constants, which helps to define the connectivity and stereochemistry of the molecule. biorxiv.orgnih.gov For instance, the large coupling constants (J) observed between specific vinylic protons in manumycin-type compounds are indicative of an anti-conformation. nih.gov Carbon-13 NMR (¹³C NMR) complements this by identifying the chemical shifts of each carbon atom, revealing the carbon skeleton and the nature of functional groups present. biorxiv.org Advanced techniques such as Aromatic Solvent Induced Shift (ASIS) effects in proton NMR have been utilized to elucidate the relative stereochemistry in the core mC7N unit of related manumycin compounds. researchgate.net The complete structural assignment is typically achieved by combining data from various 1D and 2D NMR experiments, which correlate protons and carbons, allowing for the unambiguous assembly of the molecular structure. acs.org

Table 1: Representative NMR Spectroscopic Data for Manumycin-Type Structures Note: Data are representative of the manumycin class of compounds as detailed in scientific literature. Specific shifts for this compound may vary. Data is based on analysis performed in solvents like CDCl₃ or CD₃OD. biorxiv.orgnih.gov

Technique Parameter Typical Chemical Shift (ppm) / Observation Information Gained
¹H NMR Olefinic Protonsδ 4.8 - 7.3Presence and configuration of double bonds. nih.gov
Oxymethine Protonsδ 3.5 - 3.7Position of alcohol or epoxide groups. nih.gov
Methyl Protonsδ 0.9 - 1.7Location of methyl side chains. nih.gov
Coupling Constants (J)>10 Hz for vinylic HSuggests anti-conformation of adjacent protons. nih.gov
¹³C NMR Carbonyl Carbonsδ > 165Identification of amide or ester functional groups.
Olefinic Carbonsδ 110 - 150Confirmation of unsaturated carbon-carbon bonds.
Aliphatic Carbonsδ 10 - 50Mapping the saturated carbon backbone.
2D NMR (COSY) Cross-peaksH-H correlationsEstablishes proton-proton coupling networks within the molecule.
2D NMR (HMBC) Cross-peaksLong-range C-H correlationsConnects molecular fragments across multiple bonds to build the carbon skeleton. researchgate.net

Mass Spectrometry (MS) Techniques: LC-HRMS for Metabolite Analysis

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a cornerstone technique for the detection, identification, and quantification of this compound in complex biological samples, such as fermentation broths or cell extracts. researchgate.netacs.org This method combines the separation power of liquid chromatography with the mass accuracy and sensitivity of a high-resolution mass spectrometer. nih.gov

An untargeted metabolomics approach using LC-HRMS allows for the comprehensive profiling of all detectable metabolites in a sample. acs.org The process involves injecting a prepared extract onto a chromatography column, typically a reversed-phase column like a C18, which separates compounds based on their hydrophobicity. acs.orgnih.gov A gradient elution program, often using a mixture of water and acetonitrile (B52724) with a modifier like formic acid, is employed to resolve the compounds over time. nih.gov As the compounds elute from the column, they are ionized, commonly using a heated electrospray ionization (HESI) source, before entering the mass spectrometer. acs.orgnih.gov The instrument then measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition of this compound and distinguishing it from other co-eluting metabolites. frontiersin.org Data-dependent acquisition (DDA) mode can be used to automatically trigger fragmentation (MS/MS) of detected ions, providing structural information that aids in identification. nih.gov

Table 2: Typical Parameters for LC-HRMS Analysis of Manumycin-Type Metabolites Based on established methods for analyzing secondary metabolites from microbial extracts. acs.orgnih.gov

Parameter Specification Purpose
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)Provides high-resolution separation with faster analysis times. acs.org
Column Reversed-Phase C18 (e.g., 2.1 x 150 mm, 1.8 µm)Separates this compound from other metabolites based on polarity. nih.gov
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the solvent system. nih.gov
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for eluting hydrophobic compounds. nih.gov
Elution GradientGradually increases the organic phase concentration to elute compounds across a range of polarities. nih.gov
Ionization Source Heated Electrospray Ionization (HESI)Efficiently ionizes eluting compounds for MS analysis. acs.org
Mass Analyzer Q-Exactive (Orbitrap)Delivers high-resolution and high-mass-accuracy data for confident identification. nih.gov
Detection Mode Negative Ion Mode (ESI⁻) or Positive Ion Mode (ESI+)Selected based on the ionization efficiency of the target analyte. researchgate.net

Spectrophotometric Methods for Activity Assessment

Spectrophotometric methods are widely used for the quantification of manumycin-class compounds and for assessing their biological activity. These techniques are typically robust, rapid, and suitable for high-throughput screening.

UV-Vis spectrophotometry is frequently coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Manumycin-type compounds possess chromophores within their structure, specifically the conjugated polyene chains, which absorb light in the ultraviolet-visible range. acs.org For instance, a derivative of a manumycin-type antibiotic showed UV absorption maxima in methanol (B129727) at 208 and 260 nm. acs.org Manumycin A has been quantified in plasma samples using HPLC with UV detection at 345 nm. nih.gov By monitoring the absorbance at a specific wavelength where the compound has maximum absorption, its concentration in a sample can be accurately determined based on a standard curve.

Furthermore, spectrophotometry is central to many bioassays used to evaluate the functional effects of this compound. Enzyme inhibition assays often rely on a spectrophotometric readout. If this compound inhibits an enzyme that processes a chromogenic or fluorogenic substrate, its inhibitory activity can be quantified by measuring the decrease in the formation of the colored or fluorescent product over time. researchgate.net For example, assays measuring the inhibition of T-cell proliferation or the production of cytokines like IL-10 via ELISA (Enzyme-Linked Immunosorbent Assay) utilize a final spectrophotometric step to measure the color change produced by a reporter enzyme, thereby quantifying the biological effect of the compound. haematologica.org

Table 3: UV Absorption Characteristics for Manumycin-Type Compounds

Compound Class Solvent UV Absorption Maxima (λmax) Reference
Manumycin-type antibiotic (SW-B)Methanol208 nm, 260 nm acs.org
Manumycin AMobile Phase345 nm nih.gov

Future Research Directions and Emerging Applications

Elucidating Undiscovered Molecular Mechanisms of Manumycin E

The molecular mechanisms of this compound are not yet deeply characterized. Initial studies have shown that it exhibits moderate inhibitory effects on the farnesylation of the p21 ras protein and possesses weak cytotoxic activity against the HCT-116 human colon tumor cell line. jst.go.jpresearchgate.net However, the full spectrum of its cellular interactions remains largely unknown.

Future research should aim to move beyond these initial findings to unravel novel pathways. A crucial area of investigation would be to determine if this compound, like other members of the manumycin family, acts as a molecular glue. nih.govnih.gov For instance, Manumycin A has been shown to induce interactions between the E3 ligase UBR7 and the tumor suppressor p53, leading to p53 transcriptional activation and cell death. nih.govnih.gov Investigating whether this compound can facilitate similar protein-protein interactions would be a significant step in understanding its mode of action. Furthermore, studies on Manumycin A have indicated that its anticancer effects can be linked to the generation of reactive oxygen species (ROS) and the modulation of pathways such as PI3K-AKT. nih.govresearchgate.net Exploring these potential mechanisms for this compound could provide a more complete picture of its bioactivity.

Expanding the Scope of Molecular Glue Interactions and Neo-substrate Discovery

The concept of molecular glues, small molecules that induce or stabilize protein-protein interactions, represents an exciting therapeutic modality. nih.govnih.gov Research has demonstrated that manumycin polyketides can function as molecular glues. nih.govnih.govbiorxiv.org Specifically, Asukamycin (B1667649) and Manumycin A have been identified to covalently target the E3 ligase UBR7, creating a novel protein interface that recruits neo-substrates like the tumor suppressor TP53. nih.govnih.govbiorxiv.org This induced proximity leads to new biological functions, such as the activation of p53 transcriptional activity. nih.gov

For this compound, this area is entirely unexplored. A primary research objective should be to screen for its potential molecular glue activity. This would involve identifying its primary protein targets and then determining if the resulting complex can recruit new protein partners (neo-substrates). Chemoproteomic platforms, which have been successfully used for other manumycins, could be employed to identify the direct protein targets of this compound in cancer cells. nih.govnih.gov Subsequent biochemical and cellular assays could then validate any induced protein-protein interactions and characterize the functional consequences, expanding the known landscape of molecular glue interactions.

Rational Design of this compound Analogues via Structure-Based Approaches

To date, there has been no specific research on the rational design of this compound analogues. The development of new bioactive molecules can be significantly accelerated through structure-based drug design (SBDD), which relies on high-quality 3D structures of protein targets. tandfonline.com

Future efforts in this area would first require the identification and structural characterization of a specific, high-affinity protein target for this compound. Once a target is identified and its structure, preferably in complex with this compound, is solved (e.g., via X-ray crystallography or cryo-EM), computational methods can be used to guide the design of novel analogues. tandfonline.com The goal would be to modify the this compound scaffold to enhance its potency, selectivity, or pharmacokinetic properties. For example, understanding the key interactions between Manumycin A and its targets has suggested that specific structural components, like the epoxide and unsaturated side chains, are crucial for its molecular glue activity. nih.gov A similar understanding of this compound's structure-activity relationship would be essential for designing next-generation compounds with improved therapeutic profiles.

Applications in Synthetic Biology for Enhanced Production and Diversity

The production of this compound currently relies on its isolation from the culture broth of Streptomyces sp. strain WB-8376. jst.go.jp There is significant potential to apply synthetic biology to improve the production yield and to generate novel, structurally diverse analogues. The biosynthetic gene clusters for other manumycin-type compounds have been identified and activated in heterologous hosts, demonstrating the feasibility of this approach. researchgate.net

A key future direction would be to identify and characterize the biosynthetic gene cluster responsible for this compound production. Once identified, this cluster could be engineered and expressed in a more tractable host organism for optimized production. Furthermore, synthetic biology tools could be used to modify the biosynthetic pathway to create "new-to-nature" manumycin derivatives. By manipulating the enzymes involved in its synthesis, it may be possible to alter the polyketide chains of this compound to generate a library of novel compounds for biological screening. researchgate.net

Exploration of New Biological Targets and Pathways

The known biological activities of this compound are limited to its antibacterial properties and moderate inhibition of Ras farnesyltransferase. jst.go.jpresearchgate.net However, the broader manumycin family is known to interact with a range of other targets, suggesting that the full biological profile of this compound is yet to be discovered.

For example, Manumycin A has been shown to inhibit neutral sphingomyelinase, interfere with IKK activity, and inhibit thioredoxin reductase 1. escholarship.orgnih.govadipogen.com It also impacts multiple signaling pathways involved in cell survival, proliferation, and apoptosis. nih.govnih.gov A comprehensive approach to target deconvolution for this compound is therefore a critical avenue for future research. Unbiased screening methods, such as chemoproteomics, could be employed to identify new binding partners and cellular pathways affected by this compound. nih.govnih.gov This could reveal novel therapeutic applications beyond its currently understood activities and potentially uncover unique biological roles not shared by other members of the manumycin family.

Data Tables

Table 1: Known Biological Activities of this compound, F, and G

CompoundActivity Against Gram-Positive BacteriaFarnesylation Inhibition of p21 ras proteinCytotoxic Activity against HCT-116 cells
This compound ActiveModerateWeak
Manumycin F ActiveModerateWeak
Manumycin G ActiveModerateWeak
Data sourced from Shu et al., 1994. jst.go.jp

Table 2: Key Protein Interactions of Manumycin A as a Template for Future this compound Research

Interacting ProteinRole of ProteinInteraction with Manumycin APotential Research Question for this compound
UBR7 E3 Ubiquitin LigaseCovalent binding, leading to recruitment of neo-substrates. nih.govnih.govDoes this compound bind to UBR7 or other E3 ligases?
p53 (TP53) Tumor SuppressorRecruited as a neo-substrate to the Manumycin A-UBR7 complex, leading to its activation. nih.govnih.govCan this compound induce the recruitment of p53 or other tumor suppressors as neo-substrates?
Ras Signal Transduction GTPaseFarnesylation is inhibited, disrupting its signaling function. nih.govWhat is the precise inhibitory constant (Ki) of this compound for Ras farnesyltransferase?
Thioredoxin Reductase 1 (TrxR-1) Antioxidant EnzymeInhibited, leading to increased reactive oxygen species. adipogen.comDoes this compound inhibit TrxR-1 or other components of the cellular redox system?
This table presents data for Manumycin A to suggest potential avenues of investigation for this compound.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Follow FAIR principles: publish protocols on platforms like protocols.io , share spectral data via public repositories (e.g., GNPS), and use authenticated cell lines (e.g., ATCC). Include detailed Materials and Methods sections with equipment model numbers and software versions .

Tables for Quick Reference

Table 1 : Common Assays for this compound Bioactivity Screening

Assay TypeTarget/EndpointKey ParametersReference ID
FarnesyltransferaseEnzyme inhibition (%)IC₅₀, Km values, positive controls
Cytotoxicity (MTT)Cell viabilitySeeding density, incubation time
Apoptosis (Annexin V)Phosphatidylserine exposureFlow cytometry gating

Table 2 : Strategies to Address Data Contradictions

IssueResolution ApproachTools/TechniquesReference ID
Variable cytotoxicityPathway enrichment analysisRNA-seq, PANTHER database
PK variabilityPopulation pharmacokinetic modelingNONMEM, Monolix
Synthesis yieldRetrosynthetic optimizationDFT calculations, LC-MS tracking

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Manumycin E
Reactant of Route 2
Reactant of Route 2
Manumycin E

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.